molecular formula C20H21N5O3S B2537845 N-benzyl-2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 863003-08-1

N-benzyl-2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2537845
CAS No.: 863003-08-1
M. Wt: 411.48
InChI Key: FHRIVSSQXXJINZ-UHFFFAOYSA-N
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Description

N-benzyl-2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that includes a benzyl group, a cyclopropyl group, and a diazino-pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include benzyl halides, cyclopropyl ketones, and diazino-pyrimidinyl derivatives. The key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the benzyl group.

    Cyclization: reactions to form the cyclopropyl ring.

    Condensation: reactions to attach the diazino-pyrimidinyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-benzyl-2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N,N-dimethylanilinium chloride: Similar in structure but lacks the cyclopropyl and diazino-pyrimidinyl moieties.

    Cyclopropyl ketones: Share the cyclopropyl group but differ in other structural aspects.

    Diazino-pyrimidinyl derivatives: Share the diazino-pyrimidinyl moiety but differ in other structural aspects.

Uniqueness

N-benzyl-2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-24-17-15(19(27)25(2)20(24)28)18(23-16(22-17)13-8-9-13)29-11-14(26)21-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRIVSSQXXJINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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